Etelcalcetide

説明

準備方法

AMG 416は、8つのアミノ酸で構成される合成ペプチドです。AMG 416の調製には、ペプチドの合成に一般的に使用される固相ペプチド合成が関与します。 このプロセスには、次の手順が含まれます :

固相ペプチド合成: ペプチド鎖は、C末端側からN末端側に向かって、固体支持体に組み立てられます。

切断と脱保護: ペプチドは固体支持体から切断され、保護基が除去されます。

精製: 粗ペプチドは、高性能液体クロマトグラフィーを使用して精製され、所望の生成物が得られます。

化学反応の分析

AMG 416は、次のようないくつかのタイプの化学反応を受けます。

酸化: AMG 416中のシステイン残基は、酸化によりジスルフィド結合を形成することができます.

これらの反応で使用される一般的な試薬と条件には、酸化のための過酸化水素のような酸化剤と、還元のためのジチオスレイトールのような還元剤が含まれます . これらの反応から生成される主な生成物は、AMG 416の酸化または還元された形態です .

科学研究の用途

AMG 416は、特に医学と生物学の分野で、いくつかの科学研究の用途があります。

副甲状腺機能亢進症の治療: AMG 416は、血液透析を受けている慢性腎臓病患者の副甲状腺機能亢進症の治療薬として開発されています.

カルシウム感知受容体アゴニスト: AMG 416は、カルシウム感知受容体のアゴニストとして作用するため、カルシウム恒常性や関連する疾患の研究に役立ちます.

薬物動態研究: AMG 416は、体におけるその吸収、分布、代謝、および排泄を理解するための薬物動態研究で使用されます.

科学的研究の応用

Reduction of Parathyroid Hormone Levels

Numerous clinical trials have demonstrated the efficacy of etelcalcetide in lowering PTH levels in patients undergoing hemodialysis. A pivotal study showed that this compound significantly reduced mean serum PTH concentrations compared to placebo, achieving a response rate of 74% versus 8% in the placebo group (P < .001) . Over a one-year treatment period, patients treated with this compound exhibited sustained reductions in PTH without new safety concerns emerging .

Comparative Efficacy

In head-to-head studies against cinacalcet, this compound has shown superior efficacy in reducing PTH levels. For instance, one trial reported that 90% of patients treated with this compound achieved a significant reduction in iPTH levels compared to only 19.5% in the control group . This suggests that this compound may offer a more effective treatment option for managing SHPT.

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. Common adverse effects include hypocalcemia, which is consistent with its pharmacological action . However, these effects are generally manageable and do not outweigh the benefits provided by significant reductions in PTH levels.

Long-Term Use and Outcomes

A study examining long-term outcomes for patients on this compound indicated that sustained use led to significant improvements in biochemical markers associated with bone metabolism and mineral balance . Patients demonstrated reductions in bone-specific alkaline phosphatase and collagen type 1 cross-linked C-telopeptide, indicating a positive impact on bone health.

Patient Adherence and Quality of Life

Research has also focused on patient adherence to this compound treatment regimens. Studies suggest that the intravenous administration route may enhance adherence compared to oral calcimimetics, as it eliminates concerns about gastrointestinal side effects and dosing accuracy . Improved adherence correlates with better overall management of SHPT and enhanced quality of life for patients.

Summary Table: Clinical Trials Overview

| Study | Population | Intervention | Primary Outcome | Results |

|---|---|---|---|---|

| Trial A | 254 hemodialysis patients | This compound vs Placebo | Reduction in PTH | 74% achieved primary endpoint (P < .001) |

| Trial B | 255 hemodialysis patients | This compound vs Placebo | Reduction in PTH | 75% achieved primary endpoint (P < .001) |

| Comparative Study | Patients on dialysis | This compound vs Cinacalcet | Reduction in iPTH | 90% vs 19.5% for control (P < .001) |

作用機序

AMG 416は、副甲状腺のカルシウム感知受容体に結合し、活性化することでその作用を発揮します . この活性化は、副甲状腺ホルモンの分泌を減少させ、体内のカルシウムレベルの調節に役立ちます . このメカニズムには、AMG 416中のシステイン残基とカルシウム感知受容体中のシステイン残基との間のジスルフィド結合の形成が関与します . この相互作用は、AMG 416の薬理学的活性に不可欠です .

類似化合物の比較

AMG 416は、シナカルセトなどの他のカルシウム感知受容体アゴニストと類似しています . AMG 416には、いくつかのユニークな特徴があります。

長時間作用型: AMG 416は、シナカルセトに比べて半減期が長いため、投与回数を減らすことができます.

静脈内投与: 経口投与されるシナカルセトとは異なり、AMG 416は静脈内投与されます。これは、経口薬を服用するのが難しい患者のための代替投与経路となります.

類似の化合物には、次のようなものがあります。

シナカルセト: 副甲状腺機能亢進症の治療に使用される経口カルシミメティック薬.

エテルカルセチド: AMG 416と類似した、同じ適応症で使用される別の静脈内カルシミメティック薬.

類似化合物との比較

AMG 416 is similar to other calcium-sensing receptor agonists, such as cinacalcet . AMG 416 has some unique features:

Long-Acting: AMG 416 has a longer half-life compared to cinacalcet, making it suitable for less frequent dosing.

Intravenous Administration: Unlike cinacalcet, which is administered orally, AMG 416 is administered intravenously, providing an alternative route of administration for patients who may have difficulty with oral medications.

Similar compounds include:

生物活性

Etelcalcetide, a novel calcimimetic agent, is primarily used for treating secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) undergoing hemodialysis. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound functions as an allosteric modulator of the calcium-sensing receptor (CaSR). By binding to this receptor, it enhances its sensitivity to extracellular calcium levels, leading to a decrease in parathyroid hormone (PTH) secretion. Key pharmacodynamic findings include:

- PTH Reduction : Following intravenous administration, this compound significantly reduces PTH levels within 30 minutes. The extent of this reduction correlates with the drug dosage and plasma concentration in hemodialysis patients .

- Calcium and Phosphate Regulation : The decrease in PTH levels also results in lower serum calcium and mitigates post-dialytic phosphate elevation .

This compound's mechanism involves the following steps:

- Binding to CaSR : It binds to the CaSR on parathyroid cells.

- Increased Calcium Sensitivity : This binding enhances the receptor's activation by extracellular calcium.

- Decreased PTH Secretion : The enhanced receptor activity leads to reduced secretion of PTH, which is crucial for regulating calcium and phosphate metabolism .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in managing sHPT:

- Comparative Studies : In a randomized trial involving 683 hemodialysis patients, this compound was found to be non-inferior to cinacalcet in reducing PTH levels over 26 weeks. Notably, this compound showed superiority in patients with severe sHPT previously uncontrolled with cinacalcet .

- Case Studies : In patients with baseline PTH levels exceeding 1000 pg/mL, this compound reduced median PTH from 1231 pg/mL to 763 pg/mL (p=0.012). For those with lower baseline levels, a reduction from 924 pg/mL to 627 pg/mL was observed (p=0.046) .

Safety Profile

While this compound is generally well-tolerated, it does have some adverse effects:

- Common Adverse Effects : Hypocalcemia is the most significant concern, along with tremors and convulsions .

- Cardiovascular Safety : In animal studies, a prolongation of the corrected QT interval was noted, primarily related to reductions in serum calcium levels .

- Genotoxicity : Although this compound exhibited mutagenic properties in some bacterial strains, it was deemed nongenotoxic based on comprehensive mammalian genotoxicity assays .

Research Findings Summary Table

特性

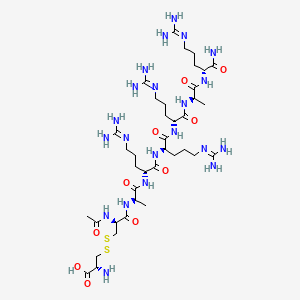

IUPAC Name |

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73N21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155132 | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1262780-97-1 | |

| Record name | Etelcalcetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。